6-bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multiple steps. One common method includes:
Gewald Reaction: This step involves the formation of a thiophene ring by reacting a ketone with elemental sulfur and a nitrile.
Pyrimidone Formation: The thiophene derivative is then reacted with a suitable reagent to form the pyrimidone ring.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: It can form more complex ring systems through cyclization reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial activities.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell proliferation and differentiation . The compound can also bind to receptors like CD74, activating signaling pathways that regulate cell cycle progression and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-2,4-dione: Lacks the bromine atom but shares the core structure.
Pyrano[2,3-d]pyrimidine-2,4-dione: Contains a pyran ring fused to the pyrimidine ring instead of a thiophene ring.
Thieno[3,2-d]pyrimidine-7-carbonitriles: Similar thiophene-pyrimidine fused structure with different substituents.
Uniqueness
6-bromo-1H,3H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This compound’s specific structure allows it to interact with molecular targets in ways that similar compounds without the bromine atom cannot.
Properties
Molecular Formula |
C6H3BrN2O2S |
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Molecular Weight |
247.07 g/mol |
IUPAC Name |
6-bromo-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H3BrN2O2S/c7-3-1-2-4(10)8-6(11)9-5(2)12-3/h1H,(H2,8,9,10,11) |
InChI Key |
LUEKLTVSHRKDME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
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